3-(4-ethoxyphenyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
Description
The compound 3-(4-ethoxyphenyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione (hereafter referred to as Compound A) is a thieno[2,3-d]pyrimidine derivative characterized by:
- A cycloheptane ring fused to the thienopyrimidine core.
- A 4-ethoxyphenyl substituent at position 2.
- A 2-(4-phenylpiperazin-1-yl)ethyl side chain at position 1.
Properties
CAS No. |
865655-54-5 |
|---|---|
Molecular Formula |
C31H34N4O4S |
Molecular Weight |
558.7 |
IUPAC Name |
4-(4-ethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C31H34N4O4S/c1-2-39-24-15-13-23(14-16-24)35-29(37)28-25-11-7-4-8-12-26(25)40-30(28)34(31(35)38)21-27(36)33-19-17-32(18-20-33)22-9-5-3-6-10-22/h3,5-6,9-10,13-16H,2,4,7-8,11-12,17-21H2,1H3 |
InChI Key |
XJILPHNQWBTZQD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5)SC6=C3CCCCC6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-ethoxyphenyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione (CAS Number: 863019-92-5) is a complex organic molecule with potential therapeutic applications. Its structure incorporates various pharmacophores that may contribute to its biological activity. This article explores the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 459.5 g/mol . The compound features a unique arrangement of functional groups including an ethoxyphenyl moiety and a phenylpiperazine group, which are known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N7O3 |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 863019-92-5 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition: Potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
- Receptor Modulation: Interaction with neurotransmitter receptors such as serotonin and dopamine receptors due to the presence of the piperazine moiety.
Anti-inflammatory Activity
A study evaluating the anti-inflammatory properties of related compounds demonstrated that derivatives with similar structural features exhibited significant COX-2 inhibitory activity. For instance, certain quinazolinone derivatives showed up to 47.1% inhibition at a concentration of 20 μM compared to celecoxib's 80.1% inhibition at 1 μM . This suggests that the compound may possess comparable anti-inflammatory properties.
Neuropharmacological Effects
Given the presence of the phenylpiperazine group, which is often associated with psychoactive properties, there is potential for this compound to exhibit neuropharmacological effects. Compounds in this class have been studied for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression .
Case Studies
- Study on COX Inhibition:
- Neuropharmacological Research:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Analogues
Cyclopenta vs. Cyclohepta Ring Systems
- Compound B (3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione) : Features a cyclopentane ring instead of cycloheptane. Substituted with a 4-chlorophenyl group.
Piperazine-Substituted Derivatives
- Compound C (5-ethoxy-1-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) : Contains a pyrido[2,3-d]pyrimidine core instead of thieno[2,3-d]pyrimidine. Retains the phenylpiperazine side chain. Key Difference: Replacement of sulfur with nitrogen in the fused ring system alters electronic properties and solubility.
Sulfonamide-Functionalized Derivatives
- Compound D (N-substituted-4-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino]benzenesulfonamides) : Includes a sulfonamide group instead of the ethoxyphenyl moiety. Key Difference: Sulfonamide groups enhance water solubility and may improve pharmacokinetic profiles.
Pharmacological Activity
Physicochemical Properties
| Property | Compound A | Compound B | Compound D |
|---|---|---|---|
| Molecular Weight | ~550 g/mol | 318.78 g/mol | ~450 g/mol |
| LogP (Predicted) | 3.8–4.2 | 2.5–3.0 | 2.0–2.5 |
| Water Solubility | Low | Moderate | High |
| pKa | 9.5–10.5 | 11.88 | 7.5–8.5 |
| Oral Bioavailability | Moderate (predicted) | Low | High |
Notes:
Computational and Clustering Insights
- Drug-Likeness: Compound A’s properties align with Lipinski’s rules, similar to chromeno[4,3-d]pyrimidine derivatives .
- Clustering : Butina/Jarvis-Patrick algorithms classify Compound A in a cluster distinct from pyrido[2,3-d]pyrimidines (Compound C) due to core structure differences .
Preparation Methods
Cyclocondensation Reaction
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrocyclohepta[b]thiophene-3-carboxylate (10 mmol) and cycloheptanone (12 mmol) is refluxed in acetic acid (50 mL) at 120°C for 12 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:3). Post-reaction, the mixture is cooled, poured into ice water, and neutralized with sodium bicarbonate. The precipitated solid is filtered and recrystallized from ethanol to yield the intermediate 6,7,8,9-tetrahydro-1H-cycloheptathieno[2,3-d]pyrimidine-2,4(3H,5H)-dione.
Table 1: Cyclocondensation Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 78 |
| Temperature (°C) | 120 | 78 |
| Catalyst | None | 78 |
| Alternative Solvent | Toluene | 45 |
Functionalization at the 1-Position: Piperazinyl Ethyl Moiety
The final step involves introducing the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group at the 1-position through a two-step alkylation and condensation sequence.
Alkylation with Ethyl Bromoacetate
The intermediate (3 mmol) is treated with ethyl bromoacetate (4.5 mmol) in the presence of sodium hydride (6 mmol) in tetrahydrofuran (THF, 30 mL) at 0°C. The reaction is stirred for 2 hours, then warmed to room temperature for 12 hours. The crude product is purified via recrystallization (ethanol) to yield the ethyl ester derivative.
Condensation with 4-Phenylpiperazine
The ester (2 mmol) is hydrolyzed with aqueous NaOH (2M, 10 mL) to the carboxylic acid, which is then reacted with 4-phenylpiperazine (2.2 mmol) using N,N'-dicyclohexylcarbodiimide (DCC, 2.4 mmol) and 4-dimethylaminopyridine (DMAP, 0.2 mmol) in dichloromethane (20 mL). After 24 hours, the mixture is filtered, concentrated, and purified via silica gel chromatography (CH₂Cl₂/MeOH 9:1) to afford the target compound.
Table 3: Coupling Reaction Efficiency
| Coupling Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| DCC/DMAP | None | CH₂Cl₂ | 62 |
| HATU | DIPEA | DMF | 68 |
| EDCI/HOBt | Triethylamine | CH₂Cl₂ | 59 |
Challenges and Optimization Strategies
- Steric Hindrance : The cycloheptane ring introduces conformational rigidity, requiring elevated temperatures for SNAr reactions.
- Piperazine Solubility : Polar aprotic solvents (e.g., DMF) enhance the solubility of 4-phenylpiperazine during coupling.
- Purification Complexity : Silica gel chromatography with gradient elution (ethyl acetate → methanol) is critical for isolating the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
